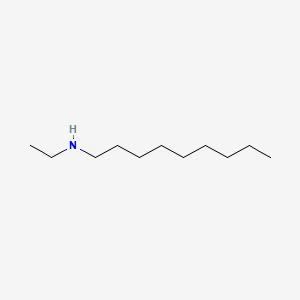
2-Hydroxypropan-1,2,3-tricarbohydrazid
Übersicht
Beschreibung
2-Hydroxypropane-1,2,3-tricarbohydrazide is a chemical compound with the molecular formula C6H14N6O4 and a molecular weight of 234.21 g/mol It is known for its unique structure, which includes a hydroxy group and three carbohydrazide groups attached to a propane backbone
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropane-1,2,3-tricarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazide groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazide-based pharmaceuticals.
Industry: Utilized in the synthesis of polymers and as a cross-linking agent in material science.
Biochemische Analyse
Biochemical Properties
2-Hydroxypropane-1,2,3-tricarbohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form stable complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, 2-Hydroxypropane-1,2,3-tricarbohydrazide can act as a chelating agent, binding to metal ions and altering their availability for biochemical processes .
Cellular Effects
2-Hydroxypropane-1,2,3-tricarbohydrazide has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function .
Molecular Mechanism
The molecular mechanism of 2-Hydroxypropane-1,2,3-tricarbohydrazide involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The binding interactions of 2-Hydroxypropane-1,2,3-tricarbohydrazide with biomolecules are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxypropane-1,2,3-tricarbohydrazide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxypropane-1,2,3-tricarbohydrazide remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Hydroxypropane-1,2,3-tricarbohydrazide vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
2-Hydroxypropane-1,2,3-tricarbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Hydroxypropane-1,2,3-tricarbohydrazide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability for biochemical reactions and its overall impact on cellular function .
Subcellular Localization
2-Hydroxypropane-1,2,3-tricarbohydrazide’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarbohydrazide can be synthesized through the reaction of trimethyl 2-hydroxy-1,2,3-propanetricarboxylate with hydrazine hydrate in ethanol under reflux conditions . The reaction typically involves heating the mixture overnight, resulting in the formation of a white precipitate, which is then filtered and dried under vacuum to obtain the final product.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxypropane-1,2,3-tricarbohydrazide are not widely documented, the synthesis process described above can be scaled up for larger production. The use of hydrazine hydrate and ethanol as reagents and solvents, respectively, is common in industrial settings due to their availability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbohydrazide groups can be reduced to form amines.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide groups under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazides.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropane-1,2,3-tricarbohydrazide involves its ability to form stable complexes with metal ions through its hydrazide groups. These complexes can interact with biological molecules, leading to various biochemical effects. The hydroxy group also plays a role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropane-1,2,3-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of carbohydrazide groups.
1,2,3-Tricarbohydrazidepropane: Lacks the hydroxy group present in 2-Hydroxypropane-1,2,3-tricarbohydrazide.
Uniqueness: The combination of these functional groups allows for versatile interactions in both chemical and biological systems .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N6O4/c7-10-3(13)1-6(16,5(15)12-9)2-4(14)11-8/h16H,1-2,7-9H2,(H,10,13)(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMACLAARXHRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)C(CC(=O)NN)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595502 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18960-42-4 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)


![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)


![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)


![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)



